Fe⁰ Reductive Degradation Rate: BDCAA Exhibits 7.4-Fold Faster Kinetics Than CDBAA and 133-Fold Faster Than TCAA
In batch experiments with elemental iron (Fe⁰), BDCAA degrades with a pseudo-first-order rate constant of 10.6 ± 3.1 h⁻¹, which is approximately 7.4-fold faster than chlorodibromoacetic acid (CDBAA, 1.43 ± 0.32 h⁻¹) and 133-fold faster than trichloroacetic acid (TCAA, 0.08 ± 0.02 h⁻¹) under identical conditions [1]. The degradation proceeds via sequential hydrogenolysis with preferential removal of bromine over chlorine, establishing BDCAA as the most rapidly degraded trihaloacetic acid among those tested.
| Evidence Dimension | Pseudo-first-order degradation rate constant with Fe⁰ |
|---|---|
| Target Compound Data | 10.6 ± 3.1 h⁻¹ |
| Comparator Or Baseline | CDBAA: 1.43 ± 0.32 h⁻¹; TBAA: 1.41 ± 0.28 h⁻¹; TCAA: 0.08 ± 0.02 h⁻¹ |
| Quantified Difference | BDCAA degrades 7.4× faster than CDBAA, 7.5× faster than TBAA, and 133× faster than TCAA |
| Conditions | Batch experiments with elemental iron (Fe⁰); Environmental Science & Technology, 2001 |
Why This Matters
This kinetic differential informs engineered water treatment system design—rapid BDCAA degradation via Fe⁰ may enable selective removal strategies distinct from slower-degrading analogs, and environmental fate modeling requires compound-specific rate constants rather than class averages.
- [1] Zhang L, Hozalski RM, Arnold WA. Reduction of Haloacetic Acids by Fe⁰: Implications for Treatment and Fate. Environmental Science & Technology. 2001;35(11):2258-2263. View Source
